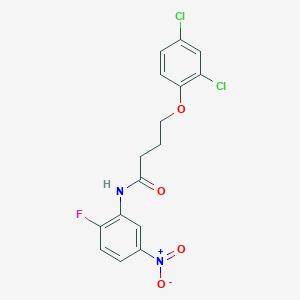

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide

Descripción general

Descripción

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in various fields, including sports performance enhancement, obesity treatment, and cardiovascular disease prevention.

Mecanismo De Acción

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide exerts its effects by binding to and activating PPAR-delta, a nuclear receptor that regulates gene expression involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPAR-delta leads to increased uptake and utilization of glucose by skeletal muscles, increased metabolism of fatty acids, and reduced inflammation.

Biochemical and Physiological Effects

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide has been found to have several biochemical and physiological effects, including increased endurance performance, increased metabolism of fatty acids, improved insulin sensitivity, improved lipid profiles, and reduced inflammation. These effects are mediated by the activation of PPAR-delta and the regulation of gene expression involved in energy metabolism, lipid metabolism, and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide has several advantages for lab experiments, including its high specificity and potency, its well-established mechanism of action, and its ability to modulate multiple physiological pathways. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Direcciones Futuras

There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide, including:

1. Further elucidation of its mechanism of action and the regulation of gene expression involved in energy metabolism, lipid metabolism, and inflammation.

2. Development of more potent and selective PPAR-delta agonists with fewer side effects.

3. Investigation of its potential use in the treatment of other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease.

4. Investigation of its potential use in the prevention and treatment of various types of cancer, based on its anti-inflammatory and anti-proliferative effects.

5. Investigation of its potential use in the treatment of neurodegenerative diseases, based on its ability to regulate gene expression involved in energy metabolism and inflammation.

Conclusion

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide is a synthetic drug that belongs to the class of PPAR agonists. It has been extensively studied for its potential use in various fields, including sports performance enhancement, obesity treatment, and cardiovascular disease prevention. Its mechanism of action involves the activation of PPAR-delta and the regulation of gene expression involved in energy metabolism, lipid metabolism, and inflammation. It has several advantages for lab experiments, including its specificity and potency, but also some limitations, including its potential toxicity. There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide, including further elucidation of its mechanism of action and the development of more potent and selective PPAR-delta agonists.

Aplicaciones Científicas De Investigación

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide has been extensively studied for its potential use in various fields, including sports performance enhancement, obesity treatment, and cardiovascular disease prevention. In sports, it has been found to enhance endurance performance by increasing the uptake and utilization of glucose by skeletal muscles, leading to increased energy production and delayed fatigue. In obesity treatment, it has been found to increase the metabolism of fatty acids, leading to increased fat loss and improved insulin sensitivity. In cardiovascular disease prevention, it has been found to improve lipid profiles and reduce inflammation.

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-(2-fluoro-5-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2FN2O4/c17-10-3-6-15(12(18)8-10)25-7-1-2-16(22)20-14-9-11(21(23)24)4-5-13(14)19/h3-6,8-9H,1-2,7H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXBPHSERJOICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

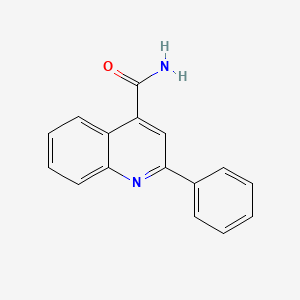

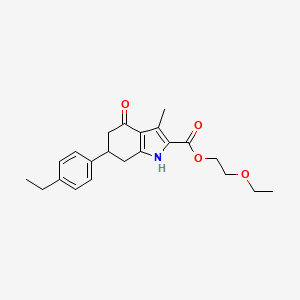

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-difluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4668201.png)

![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4668212.png)

![2,5-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4668231.png)

![methyl [(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4668234.png)

![(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4668244.png)

![methyl 4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4668251.png)

![N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride](/img/structure/B4668262.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4668271.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4668278.png)